N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
The exact mass of the compound this compound is 374.23179083 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-23-11-7-16-13-15(5-6-17(16)23)18(24-9-3-4-10-24)14-22-20(26)19(25)21-8-12-27-2/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHSVJRNOLCKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a unique structure that includes an indole moiety, which is often associated with various biological activities. The presence of the pyrrolidine group also suggests potential interactions with neurotransmitter systems.
The compound's mechanism of action primarily involves the inhibition of specific enzyme pathways, particularly monoamine oxidase (MAO). MAO is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with mood disorders.
2. Inhibition Studies
Recent studies have demonstrated that related compounds exhibit significant inhibition of MAO-B, with IC50 values indicating strong potency. For instance, a derivative showed an IC50 value of 0.036 μM for MAO-B inhibition, while the inhibition for MAO-A was much weaker at 150 μM .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | MAO-B | 0.036 |
| Related Compound | MAO-A | 150 |
3. Neuroprotective Effects
The compound's ability to inhibit MAO-B suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Elevated levels of dopamine due to MAO-B inhibition may help mitigate the symptoms associated with PD.
Case Study 1: Neurodegenerative Disease Models
In animal models of neurodegeneration, administration of similar indole derivatives has shown promising results in improving motor function and cognitive abilities. These studies highlight the potential therapeutic applications of the compound in treating diseases characterized by dopaminergic neuron loss.
Case Study 2: Mood Disorders
Clinical trials involving compounds with similar structures have indicated improvements in depressive symptoms among participants diagnosed with major depressive disorder (MDD). The modulation of serotonin and dopamine levels through MAO inhibition appears to be a key factor in these observed benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
